molecular formula C8H5FN2O2 B1395937 6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 1019021-85-2

6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B1395937
CAS No.: 1019021-85-2
M. Wt: 180.14 g/mol
InChI Key: AWPPIYOCUQNHPA-UHFFFAOYSA-N
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Description

6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound with the molecular formula C8H5FN2O2. It is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological and pharmacological activities. This compound is characterized by the presence of a fluorine atom at the 6th position and a carboxylic acid group at the 3rd position of the imidazo[1,2-a]pyridine ring system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with ethyl fluoroacetate in the presence of a base, followed by cyclization and subsequent hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to enzymes and receptors, making it a potent inhibitor or activator. The carboxylic acid group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and modulating the biological activity .

Comparison with Similar Compounds

Similar Compounds

    6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.

    6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid: Contains a bromine atom at the 6th position.

    6-Iodoimidazo[1,2-a]pyridine-3-carboxylic acid: Features an iodine atom at the 6th position.

Uniqueness

The presence of the fluorine atom in 6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and iodo analogs. These properties make it a valuable compound in drug design and development .

Properties

IUPAC Name

6-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-5-1-2-7-10-3-6(8(12)13)11(7)4-5/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPPIYOCUQNHPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate (0.10 g, 0.48 mmol) and lithium hydroxide monohydrate (0.020 g, 0.48 mmol) were added to a mixture of water, THF and ethanol (1:2:1) and heated in a sealed vial at 65° C. for 6 hours. The solvent was removed by rotary evaporation to yield 87 mg of the desired product. MS (ES+APCI) m/z=181.1 (M+H).
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0.1 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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